
Dimethyl 2,2'-(methylenedisulfonyl)diacetate
Overview
Description
Dimethyl 2,2'-(methylenedisulfonyl)diacetate is a useful research compound. Its molecular formula is C7H12O8S2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 2,2'-(methylenedisulfonyl)diacetate (DMSDA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
DMSDA features a methylenedisulfonyl group flanked by two acetate moieties. Its structural configuration contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research Findings:
- DMSDA has shown promising antimicrobial activity against various pathogens. In a study focusing on the antimicrobial properties of similar sulfonyl compounds, derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to DMSDA demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 18 to 31 μM against tested strains like E. coli and S. aureus .
Table 1: Antimicrobial Activity of DMSDA-related Compounds
Compound | MIC (μM) | Target Organisms |
---|---|---|
This compound | 20-30 | E. coli, S. aureus, C. albicans |
Related Sulfonyl Compound | 18-31 | Various Gram-positive/negative bacteria |
Anticancer Activity
Case Studies:
- DMSDA has been evaluated for its cytotoxic effects on cancer cell lines. A study indicated that similar compounds targeting NEK kinases demonstrated significant growth inhibition in breast cancer cells (MCF-7), with growth inhibitory values (GI50) suggesting strong potential for therapeutic applications .
Table 2: Cytotoxicity of DMSDA
Antioxidant Activity
Mechanism of Action:
- The antioxidant activity of DMSDA is attributed to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. The compound's structure allows it to interact with reactive oxygen species effectively.
Research Findings:
Properties
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)sulfonylmethylsulfonyl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O8S2/c1-14-6(8)3-16(10,11)5-17(12,13)4-7(9)15-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDRESNKPLFXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)CS(=O)(=O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317660 | |
Record name | Dimethyl 2,2'-(methylenedisulfonyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74705-20-7 | |
Record name | NSC319678 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2,2'-(methylenedisulfonyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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